molecular formula C13H17NO2 B8697438 Tert-butyl 2-(benzylideneamino)acetate

Tert-butyl 2-(benzylideneamino)acetate

Cat. No.: B8697438
M. Wt: 219.28 g/mol
InChI Key: HEKNBQQSYXRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C13H17NO2 It is a derivative of glycine, where the amino group is substituted with a benzylidene group, and the carboxyl group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(benzylideneamino)acetate typically involves the condensation of glycine tert-butyl ester with benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Schiff base. The reaction mixture is usually refluxed in an organic solvent like ethanol or methanol to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzylideneamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction can lead to the formation of the corresponding amine.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction would produce benzylamine derivatives.

Scientific Research Applications

Tert-butyl 2-(benzylideneamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(benzylideneamino)acetate involves its interaction with specific molecular targets. The benzylidene group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzylideneamino)acetate: Similar structure but with an ethyl ester group instead of tert-butyl.

    Benzylidene glycine: Lacks the ester group, making it more hydrophilic.

    N-Benzylideneglycine: Another derivative with similar functional groups but different esterification.

Uniqueness

Tert-butyl 2-(benzylideneamino)acetate is unique due to its tert-butyl ester group, which provides increased steric hindrance and lipophilicity compared to its ethyl ester counterpart. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2-(benzylideneamino)acetate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3

InChI Key

HEKNBQQSYXRRQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 33.61 gms of glycine t-butyl ester and 27.19 gms of benzaldehyde in 215 ml benzene was added 21.5 gms of magnesium sulfate in one portion with stirring at room temperature. The reaction was stirred 18 hours at room temperature, filtered, diluted with ether and washed with saturated sodium bicarbonate and brine. The ether solution was then dried over magnesium sulfate, concentrated and distilled to yield 48.41 gms (86%) of t-butyl N-benzylideneglycinate.
Quantity
33.61 g
Type
reactant
Reaction Step One
Quantity
27.19 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.